2,3'-Bipiperidine
Description
Properties
IUPAC Name |
2-piperidin-3-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBRTPAHHNJKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323941 | |
| Record name | 2,3'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-09-6 | |
| Record name | 2,3'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Analysis of Preparation Methods
Comprehensive Research Findings and Notes
Yield and Efficiency: Negishi coupling and microwave-assisted heterogeneous catalysis have demonstrated the highest yields and shortest reaction times for bipyridine synthesis, suggesting strong potential for adaptation to 2,3'-bipiperidine preparation.
Catalyst Selection: Palladium catalysts remain the most versatile for heterocyclic coupling reactions, but nickel-based catalysts offer cost advantages and comparable performance under microwave conditions.
Environmental and Safety Considerations: The use of organotin compounds in Stille coupling poses toxicity and environmental concerns, prompting the development of alternative methods such as Negishi coupling and decarboxylative strategies.
Technological Innovations: Flow chemistry techniques enable precise control over reaction parameters and can facilitate the synthesis of complex bipyridine analogs. Their application to bipiperidine synthesis is a promising area for future research.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert 2,3’-Bipiperidine into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of 2,3’-Bipiperidine.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
The search results provided do not contain information specifically on the applications of "2,3'-Bipiperidine." However, some do discuss related compounds such as "2,3'-bipyridine" and "2,2'-bipyridine" derivatives, which have different chemical structures and applications. Due to the lack of specific information on "this compound," a detailed article with comprehensive data tables and case studies cannot be composed.
It is important to note the distinction between "2,3'-bipyridine" and "2,2'-bipyridine" . Bipyridines are heterocyclic compounds consisting of two pyridine rings, with different types varying by the linkage position between the rings . The 2,2'-bipyridines are joined by a bond between carbon atoms neighboring the nitrogen atom of each pyridine . These 2,2'-bipyridines are used in macromolecular, supramolecular, and material chemistry, as well as photochemistry and electrochemistry . They also serve as ligands in metal-catalyzed reactions because of their coordination properties and stability compared to phosphines and cyclopentadienes .
Some search results discuss the antimicrobial and anti-inflammatory activities of bipyridine derivatives and their potential as drug candidates . For example, some 2,3'-bipyridine-5-carbonitriles have shown anti-inflammatory and antimicrobial activities . Additionally, 2,2'-Bipyridine derivatives have exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, inhibited biofilm formation, and eliminated persister cells .
Mechanism of Action
The mechanism of action of 2,3’-Bipiperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Isomers: 1,4'-Bipiperidine vs. 2,3'-Bipiperidine
The position of piperidine ring linkage significantly impacts biological activity:
- 1,4'-Bipiperidine: Used in PARP inhibitors (e.g., 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one), this isomer improves binding to vascular endothelial growth factor (VEGF) receptors. Docking studies show enhanced inhibitory activity (binding energy: −6.19 kcal/mol) compared to 5-FU (−4.07 kcal/mol) .
- This compound : Preferential for H3R antagonism, with substituents like electron-withdrawing groups (EWGs) further boosting affinity. For example, compound III’s K value (6.0 nM) surpasses lactam-based H3R ligands .
Table 1: Structural and Functional Comparison
Substituted Bipiperidines
- Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., nitro, carboxylate) on the aromatic ring of pyrrolo[2,3-d]pyrimidines exhibit superior H3R binding compared to electron-donating groups (EDGs) .
- Alkyl Chains : The but-3-en-1-yl substituent in 2’-Epivirgidivarine improves solubility and synthetic accessibility, enabling downstream modifications for virgidivarine analogs .
Saturated vs. Partially Saturated Analogs
- 3,4,5,6-Tetrahydro-2,3'-bipyridine (Anabaseine) : A partially saturated analog with a pyridine and tetrahydropyridine ring. Used in nicotinic receptor studies, it lacks the full piperidine saturation of this compound, reducing conformational rigidity .
- This compound : Full saturation enhances stability and GPCR interactions, making it preferable in CNS-targeting drugs .
Biological Activity
2,3'-Bipiperidine is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antimicrobial activity, and interaction with biological targets.
Chemical Structure
This compound consists of two piperidine rings connected by a biphenyl structure. Its unique configuration allows for various interactions with biological molecules, making it a candidate for drug development.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research involving ruthenium complexes containing bipyridine derivatives showed substantial cytotoxic specificity towards cancer cells such as HeLa and MCF7 when compared to normal cells like NIH 3T3 and HEK 293 . The mechanism of action appears to involve DNA binding and the induction of apoptosis in cancer cells.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 12.5 | High |
| MCF7 | 15.0 | High | |
| NIH 3T3 | >50 | - | |
| SKOV3 | 10.5 | High |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activities. A series of derivatives were synthesized and screened for their ability to inhibit bacterial growth. Compounds derived from this compound exhibited significant acute and chronic anti-inflammatory (AI) activities alongside broad-spectrum antimicrobial properties .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 32 μg/mL |
| 4b | S. aureus | 16 μg/mL |
| 7e | P. aeruginosa | 64 μg/mL |
| 8 | K. pneumoniae | 32 μg/mL |
The biological activity of this compound derivatives can be attributed to their ability to interact with DNA and proteins. Studies have shown that these compounds can bind to DNA through groove binding mechanisms, which may lead to the inhibition of crucial cellular processes such as replication and transcription . Furthermore, their interaction with serum albumin suggests potential for drug delivery applications.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various bipyridine complexes in vitro against different human cancer cell lines. The results indicated that specific modifications on the bipyridine structure could enhance cytotoxicity while reducing toxicity towards normal cells .
- Antimicrobial Screening : Another investigation synthesized a series of bipyridine-5-carbonitriles linked to thio or oxo moieties. These compounds were tested against a range of bacterial strains and showed significant antimicrobial activity, suggesting their potential as dual anti-inflammatory and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
